molecular formula C20H27F2N3O5S B2848947 N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872976-64-2

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2848947
CAS No.: 872976-64-2
M. Wt: 459.51
InChI Key: YTVKIJACUDJXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA) [https://pubs.acs.org/doi/10.1021/jm300115y]. OGA is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues on a wide range of nuclear and cytoplasmic proteins. This dynamic post-translational modification is a crucial regulatory mechanism that rivals phosphorylation, influencing fundamental cellular processes such as transcription, signal transduction, and stress response [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3508436/]. By inhibiting OGA, this compound elevates global cellular O-GlcNAcylation levels, providing researchers with a powerful chemical tool to probe the functional consequences of this modification. Its primary research application is in the field of neuroscience, where it is used to investigate the role of O-GlcNAc in tau protein pathology. Increased O-GlcNAcylation of tau, facilitated by OGA inhibition, has been shown to reduce its aggregation and phosphorylation, which are hallmarks of Alzheimer's disease and other tauopathies [https://pubmed.ncbi.nlm.nih.gov/28743765/]. Consequently, this inhibitor is a critical compound for studying the potential therapeutic strategy of OGA inhibition for neurodegenerative diseases and for elucidating the complex cross-talk between O-GlcNAcylation and phosphorylation in cellular signaling networks.

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O5S/c21-14-8-9-16(22)17(12-14)31(28,29)25-10-5-11-30-18(25)13-23-19(26)20(27)24-15-6-3-1-2-4-7-15/h8-9,12,15,18H,1-7,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKIJACUDJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Oxazinan Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar compound to form the oxazinan ring.

    Introduction of the Difluorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions, where a difluorophenyl sulfonyl chloride reacts with the oxazinan intermediate.

    Attachment of the Cycloheptyl Group: This step involves the reaction of the intermediate with a cycloheptyl amine under suitable conditions.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications/Notes References
Target Compound C23H24F2N4O5S 506.52 Difluorobenzenesulfonyl, ethanediamide Not explicitly reported Research use (structural complexity)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 Benzamide, N,O-bidentate directing group 3-methylbenzoyl chloride + amino alcohol Metal-catalyzed C–H functionalization
(S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide C13H15N2O5S 299.34 Sulfamoyl, acetamide, tetrahydrofuran Acetylsulfanilyl chloride + amine Intermediate for bioactive molecules
Flutolanil (Pesticide) C17H14F3NO2 321.30 Trifluoromethylbenzamide Commercial synthesis Fungicide (targets fungal succinate dehydrogenase)

Structural and Physicochemical Comparisons

Amide Linkages and Electronic Effects

  • Target Compound: The ethanediamide group (-NC(=O)C(=O)N-) provides two carbonyl groups capable of hydrogen bonding or metal coordination, similar to the benzamide in and the acetamide in .
  • Flutolanil : A single benzamide group with a trifluoromethyl substituent, which increases hydrophobicity and resistance to metabolic degradation .

Sulfonyl and Sulfamoyl Groups

  • The difluorobenzenesulfonyl group in the target compound is structurally analogous to the sulfamoyl group in . Both are electron-withdrawing, but the fluorine atoms in the target compound may further polarize the sulfonyl moiety, altering reactivity in substitution or coupling reactions.

Steric and Conformational Effects

  • The cycloheptyl group in the target compound introduces greater steric hindrance than the smaller alkyl or aryl groups in and . This may reduce solubility in polar solvents but improve binding selectivity in hydrophobic environments.
  • The 1,3-oxazinan ring imposes conformational constraints absent in flexible analogs like the tetrahydrofuran in .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

  • Answer: Synthesis involves multi-step organic reactions, including sulfonylation of the oxazinan ring and subsequent coupling with cycloheptylamine. Key steps:

  • Step 1: Sulfonylation of the oxazinan precursor using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM, 0–5°C, 12 h).
  • Step 2: Alkylation of the intermediate with bromoacetamide derivatives.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters: Monitor reaction progress using TLC and confirm final structure via 1H NMR^1 \text{H NMR} (e.g., cycloheptyl CH2_2 signals at δ 1.4–1.8 ppm) and HRMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer: Use a combination of:

  • 1H NMR^1 \text{H NMR}: Identify key protons (e.g., oxazinan CH2_2 at δ 3.5–4.2 ppm, sulfonyl aromatic protons at δ 7.2–7.8 ppm).
  • IR Spectroscopy: Confirm sulfonyl S=O stretches at 1150–1300 cm1^{-1} and amide C=O at 1650–1700 cm1^{-1}.
  • Mass Spectrometry: HRMS (ESI+) for molecular ion ([M+H]+^+) and fragmentation patterns .
    • Pitfalls: Overlapping signals in 1H NMR^1 \text{H NMR} due to cycloheptyl protons; use 13C NMR^{13} \text{C NMR} to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure, and how can SHELX tools address them?

  • Answer: Challenges include:

  • Disordered Solvents: Use SQUEEZE in PLATON to model electron density.
  • Anisotropic Refinement: Apply SHELXL’s restraints for sulfonyl and amide groups to avoid over-parameterization .
    • Workflow:

Data collection (Mo Kα, 100 K).

Structure solution via SHELXT (dual-space methods).

Refinement in SHELXL with Hirshfeld atom refinement for accurate H-atom placement .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer:

  • Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model binding to sulfotransferases or proteases.
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the sulfonyl-enzyme interaction.
  • Key Metrics: Binding free energy (MM/PBSA), hydrogen-bond occupancy, and RMSD values .
    • Validation: Cross-check with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should researchers address contradictions in biological activity data across assays?

  • Answer:

  • Hypothesis Testing: Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch variability.
  • Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .
    • Case Study: If IC50_{50} varies between assays, check for assay-specific interference (e.g., compound aggregation in high-throughput screens) .

Methodological Design & Optimization

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Answer:

  • Co-Solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without toxicity.
  • Prodrug Design: Introduce phosphate or ester groups on the ethanediamide moiety for enhanced aqueous solubility .
    • Analytical Validation: Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Answer:

  • Core Modifications: Vary the sulfonyl substituents (e.g., 2,5-difluoro → 3,4-dichloro) and cycloheptyl group (e.g., cyclohexyl, adamantyl).
  • Assay Design: Test derivatives against a panel of 10+ enzymes/cell lines to identify selectivity trends.
  • Data Analysis: Use PCA or heatmaps to cluster bioactivity profiles and guide lead optimization .

Data Reporting & Reproducibility

Q. What metadata is critical for ensuring reproducibility in synthesis protocols?

  • Answer: Report:

  • Reagent Ratios: Molar equivalents of sulfonyl chloride (1.2 eq) and coupling agents (e.g., HATU, 1.5 eq).
  • Reaction Conditions: Temperature (±2°C), stirring speed (RPM), and inert atmosphere (N2_2/Ar).
  • Purification Details: Column dimensions, solvent gradients, and crystallization solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.